molecular formula C8H15ClO2 B1585231 2-(3-Chloropropoxy)tetrahydro-2H-pyran CAS No. 42330-88-1

2-(3-Chloropropoxy)tetrahydro-2H-pyran

Cat. No. B1585231
CAS RN: 42330-88-1
M. Wt: 178.65 g/mol
InChI Key: QFXXARKSLAKVRL-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)tetrahydro-2H-pyran is a halogenated heterocycle . It has the empirical formula C8H15ClO2 and a molecular weight of 178.66 . The compound appears as a colorless to almost colorless clear liquid .


Molecular Structure Analysis

The SMILES string for 2-(3-Chloropropoxy)tetrahydro-2H-pyran is ClCCCOC1CCCCO1 . The InChI is 1S/C8H15ClO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 . The InChI key is QFXXARKSLAKVRL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a refractive index n20/D of 1.458 (lit.) . It has a boiling point of 55 °C at 0.5 mmHg (lit.) and a density of 1.08 g/mL at 25 °C (lit.) . The compound is also described as having an assay of 97% .

Scientific Research Applications

  • Application Summary : “2-(3-Chloropropoxy)tetrahydro-2H-pyran” is used in the synthesis of other organic compounds. One such compound is "3,6-dihydro-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)-propyl)-2(1H)-pyridinone" .
  • 3,6-dihydro-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)-propyl)-2(1H)-pyridinone
  • 2-(3-BUTENYLOXY)TETRAHYDRO-2H-PYRAN
  • 2-[2-METHYL-3-(TETRAHYDRO-2H-PYRAN-2-YLOXY)PROPOXY]TETRAHYDRO-2H-PYRAN
  • 3-TETRAHYDRO-2H-PYRAN-2-YLPROPYL FORMATE
  • 2-(ACETYLOXY)TETRAHYDRO-2H-PYRAN-3-YL ACETATE
  • 3-(tetrahydro-2H-pyran-2-yloxy)androstan-17-one

Here are some additional applications of “2-(3-Chloropropoxy)tetrahydro-2H-pyran” in the synthesis of various organic compounds :

  • 3-Iodo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • 3-Iodo-6-phenyl-1-tetrahydro-2H-pyran-2-yl-1H-indazole
  • 1-Phenyl-1-(2-pyridinyl)-2-[3-(tetrahydro-2H-pyran-2-yloxy)phenyl]-2-propanol
  • 3-[2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHYL]DIHYDRO-2(3H)-FURANONE
  • 3-(tetrahydro-2H-pyran-2-yloxy)stigmast-5-ene

Safety And Hazards

2-(3-Chloropropoxy)tetrahydro-2H-pyran is classified as a combustible liquid . It’s recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are advised when handling this compound . In case of fire, specific extinguishing media like dry chemical, carbon dioxide, or alcohol-resistant foam should be used .

Future Directions

While specific future directions for 2-(3-Chloropropoxy)tetrahydro-2H-pyran are not mentioned in the available resources, it’s worth noting that the compound may be used in the preparation of other compounds, suggesting potential applications in synthetic chemistry .

properties

IUPAC Name

2-(3-chloropropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXXARKSLAKVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292032, DTXSID30969116
Record name 2-(3-Chloropropoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Chloropropoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropropoxy)tetrahydro-2H-pyran

CAS RN

42330-88-1, 54166-48-2
Record name 42330-88-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Chloropropoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Chloropropoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Huang, X Zhang, DW Armstrong - Journal of Chromatography A, 2010 - Elsevier
Ionic liquids (ILs) are used to dissolve ionic cyclodextrin (CD) derivatives to produce a new type of gas chromatographic chiral stationary phase. Compared to a previous study with …
Number of citations: 94 www.sciencedirect.com
MJ Forrester, W Bradley, FY Lin… - Macromolecular …, 2019 - Wiley Online Library
The efficient conversion of a living anionic polymer chain end to a macrochain transfer agent suitable for reversible addition–fragmentation chain transfer (RAFT) polymerization is …
Number of citations: 2 onlinelibrary.wiley.com
AC Dahl, MJ Mealy, MA Nielsen… - … Process Research & …, 2008 - ACS Publications
Route scouting and process development for the synthesis of (S)-2-({3-[(S)-5-chloro-1-(4-chloro-phenyl)indan-1-yl]propyl}methylamino)propionic acid, Lu AA26778, are described. The …
Number of citations: 9 pubs.acs.org
M Frings, C Bolm, A Blum, C Gnamm - European Journal of Medicinal …, 2017 - Elsevier
Sulfoximines, sulfondiimides and sulfonimidamides are fascinating but not yet fully explored variants of the common sulfone or sulfonamide motif. In this study, we report the …
Number of citations: 357 www.sciencedirect.com
B Ozer - 2000 - scholarworks.montana.edu
With the latest development in laser technology, protection of eye and sensors against hazardous applications is a challenging problem which requires development of new optical …
Number of citations: 3 scholarworks.montana.edu
TE Barta, DP Becker, LJ Bedell, AM Easton… - Bioorganic & medicinal …, 2011 - Elsevier
Seeking compounds preferentially potent and selective for MMP-13, we reported in the preceding Letter on a series of hydroxamic acids with a flexible benzamide tail groups. 1a Here, …
Number of citations: 8 www.sciencedirect.com
A Villalpando - 2015 - search.proquest.com
The focus of this dissertation is the development of a novel chlorination reaction utilizing a triphosgene-amine based mixture towards the total synthesis of chlorosulfolipids, a subclass …
Number of citations: 3 search.proquest.com
SM Jeong, TG Kim, E Jung, JW Park - ACS Applied Materials & …, 2013 - ACS Publications
We demonstrated that the layer-by-layer growth of thin film crystals of conjugated organic molecules is facilitated by their hydrogen-bonding capabilities. We synthesized bis(3-…
Number of citations: 10 pubs.acs.org
MJ Forrester - 2018 - search.proquest.com
The work disclosed in this thesis is a discussion of the properties and implementation of glycerol-based materials with an emphasis on poly (acrylated glycerol). The first work discussed …
Number of citations: 1 search.proquest.com
W Bradley - 2019
Number of citations: 2

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